molecular formula C15H15N B2810624 1,4,8-Trimethyl-9H-carbazole CAS No. 78787-83-4

1,4,8-Trimethyl-9H-carbazole

Cat. No. B2810624
CAS RN: 78787-83-4
M. Wt: 209.292
InChI Key: DKMJSUBUAMUZAJ-UHFFFAOYSA-N
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Description

1,4,8-Trimethyl-9H-carbazole is an organic compound with the molecular formula C15H15N . It has a molecular weight of 209.29 . The compound is a solid at room temperature .


Synthesis Analysis

Carbazoles can be synthesized from substituted biaryl azides at 60°C using Rh2(OCOC3F7)4 or Rh2(OCOC7H15)4 as catalysts . Double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines enable an efficient synthesis of carbazole derivatives in the presence of air .


Molecular Structure Analysis

The molecular structure of 1,4,8-Trimethyl-9H-carbazole is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .


Physical And Chemical Properties Analysis

1,4,8-Trimethyl-9H-carbazole is a solid at room temperature . It has a molecular weight of 209.29 .

Scientific Research Applications

Medicinal Chemistry and Biological Activity

Carbazole derivatives, including 1,4,8-Trimethyl-9H-carbazole, have been extensively studied for their medicinal applications. These compounds exhibit a wide range of biological activities due to their structural versatility. Modifications to the carbazole scaffold can lead to significant antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. The structure-activity relationships (SAR) and mechanisms of action of these derivatives provide insights into the development of new therapeutic agents (Tsutsumi, Gündisch, & Sun, 2016).

Optical and Electronic Materials

Carbazole derivatives are pivotal in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photoredox catalysts. Novel carbazole Schiff bases, synthesized through condensation reactions, exhibit unique structural and optical characteristics. Their photoluminescence (PL) properties, influenced by π-conjugation and efficient charge transfer, make them suitable for applications in organic electronics (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018). Additionally, carbazole-based compounds have been used as high-performance photoinitiators and photoredox catalysts for polymerization processes under visible light, showcasing their potential in advanced manufacturing technologies (Mousawi, Dumur, Garra, Toufaily, Hamieh, Graff, Gigmes, Fouassier, & Lalevée, 2017).

Environmental and Chemical Synthesis Applications

The transformation and derivatization of carbazole compounds have significant implications in environmental chemistry and synthetic methodologies. Biodegradation studies have revealed that certain bacteria can transform carbazole into various hydroxylated products, offering insights into potential bioremediation strategies for carbazole-contaminated environments (Waldau, Methling, Mikolasch, & Schauer, 2009). Moreover, innovative synthetic approaches have led to the development of novel carbazole derivatives with potential applications in pharmaceuticals and organic materials (Budén, Vaillard, Martín, & Rossi, 2009).

Safety And Hazards

The safety data sheet for 1,4,8-Trimethyl-9H-carbazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing cancer .

properties

IUPAC Name

1,4,8-trimethyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-9-7-8-11(3)15-13(9)12-6-4-5-10(2)14(12)16-15/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMJSUBUAMUZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C=CC(=C3N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,8-Trimethyl-9H-carbazole

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